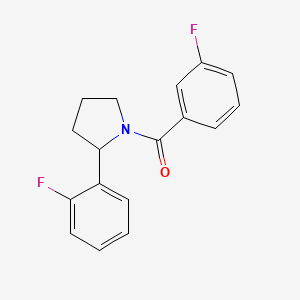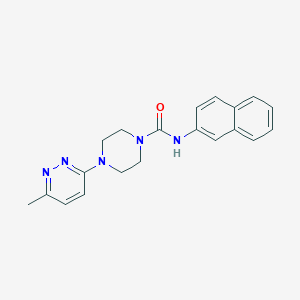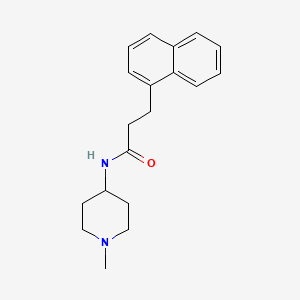![molecular formula C20H26N4O4 B4461831 N-{[4-(1H-indol-2-ylcarbonyl)-1-piperazinyl]carbonyl}isoleucine](/img/structure/B4461831.png)
N-{[4-(1H-indol-2-ylcarbonyl)-1-piperazinyl]carbonyl}isoleucine
Overview
Description
N-{[4-(1H-indol-2-ylcarbonyl)-1-piperazinyl]carbonyl}isoleucine, also known as PAC-1, is a small molecule that has gained significant attention in the scientific community due to its potential as a cancer therapy. PAC-1 has been shown to induce apoptosis, or programmed cell death, in cancer cells while sparing healthy cells. In
Mechanism of Action
The mechanism of action of N-{[4-(1H-indol-2-ylcarbonyl)-1-piperazinyl]carbonyl}isoleucine is not fully understood, but it is believed to involve the activation of procaspase-3, a key enzyme involved in the apoptosis pathway. N-{[4-(1H-indol-2-ylcarbonyl)-1-piperazinyl]carbonyl}isoleucine has been shown to bind to procaspase-3 and induce its activation, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its pro-apoptotic effects, N-{[4-(1H-indol-2-ylcarbonyl)-1-piperazinyl]carbonyl}isoleucine has been shown to have other biochemical and physiological effects. Studies have demonstrated that N-{[4-(1H-indol-2-ylcarbonyl)-1-piperazinyl]carbonyl}isoleucine can inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth. N-{[4-(1H-indol-2-ylcarbonyl)-1-piperazinyl]carbonyl}isoleucine has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-{[4-(1H-indol-2-ylcarbonyl)-1-piperazinyl]carbonyl}isoleucine is its specificity for cancer cells. N-{[4-(1H-indol-2-ylcarbonyl)-1-piperazinyl]carbonyl}isoleucine has been shown to induce apoptosis in cancer cells while sparing healthy cells, which reduces the risk of side effects. However, one limitation of N-{[4-(1H-indol-2-ylcarbonyl)-1-piperazinyl]carbonyl}isoleucine is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on N-{[4-(1H-indol-2-ylcarbonyl)-1-piperazinyl]carbonyl}isoleucine. One area of focus is the development of more potent analogs of N-{[4-(1H-indol-2-ylcarbonyl)-1-piperazinyl]carbonyl}isoleucine that can overcome its solubility issues. Another area of research is the identification of biomarkers that can predict which cancer patients are most likely to respond to N-{[4-(1H-indol-2-ylcarbonyl)-1-piperazinyl]carbonyl}isoleucine therapy. Finally, researchers are exploring the potential of combining N-{[4-(1H-indol-2-ylcarbonyl)-1-piperazinyl]carbonyl}isoleucine with other cancer therapies to enhance its efficacy.
Scientific Research Applications
N-{[4-(1H-indol-2-ylcarbonyl)-1-piperazinyl]carbonyl}isoleucine has been studied extensively for its potential as a cancer therapy. In vitro studies have shown that N-{[4-(1H-indol-2-ylcarbonyl)-1-piperazinyl]carbonyl}isoleucine induces apoptosis in a variety of cancer cell lines, including breast, lung, and colon cancer. In vivo studies have also demonstrated the efficacy of N-{[4-(1H-indol-2-ylcarbonyl)-1-piperazinyl]carbonyl}isoleucine in reducing tumor growth in mouse models of breast and colon cancer.
properties
IUPAC Name |
2-[[4-(1H-indole-2-carbonyl)piperazine-1-carbonyl]amino]-3-methylpentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O4/c1-3-13(2)17(19(26)27)22-20(28)24-10-8-23(9-11-24)18(25)16-12-14-6-4-5-7-15(14)21-16/h4-7,12-13,17,21H,3,8-11H2,1-2H3,(H,22,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQQYSDKJAJVKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)N1CCN(CC1)C(=O)C2=CC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(2-ethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-3-piperidinecarboxylic acid](/img/structure/B4461768.png)
![N-(3-chlorophenyl)-4-[6-(ethylamino)-2-methyl-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4461773.png)
![6,8-dimethyl-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-2H-chromen-2-one](/img/structure/B4461777.png)

![7-(4-methoxyphenyl)-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4461781.png)
![N-(3-ethylphenyl)-4-[2-methyl-6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4461794.png)

![N,2-dimethyl-3-[methyl(methylsulfonyl)amino]-N-phenylbenzamide](/img/structure/B4461805.png)
![6-(2,3-dimethoxyphenyl)-3-(3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4461818.png)
![N-(2-{[4-(dimethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-3-fluorobenzenesulfonamide](/img/structure/B4461819.png)

![1-{[5-(1,3-benzodioxol-5-yl)-3-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B4461825.png)
![4-(3-methylphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B4461836.png)